Cas no 3414-69-5 (1H-Indole,5-nitro-3-(1-piperidinylmethyl)-)

1H-Indole,5-nitro-3-(1-piperidinylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole,5-nitro-3-(1-piperidinylmethyl)-

- 5-nitro-3-(piperidin-1-ylmethyl)-1H-indole

- BRN 0425671

- 5-Nitro-3-(1-piperidinylmethyl)-1H-indole

- DTXSID90187733

- 5-nitro-3-[(piperidin-1-yl)methyl]-1H-indole

- 3414-69-5

- INDOLE, 5-NITRO-3-(PIPERIDINOMETHYL)-

- 5-Nitro-3-(piperidinomethyl)indole

- 3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE

-

- MDL: MFCD01718615

- インチ: InChI=1S/C14H17N3O2/c18-17(19)12-4-5-14-13(8-12)11(9-15-14)10-16-6-2-1-3-7-16/h4-5,8-9,15H,1-3,6-7,10H2

- InChIKey: OUZMDCXVRKYIHS-UHFFFAOYSA-N

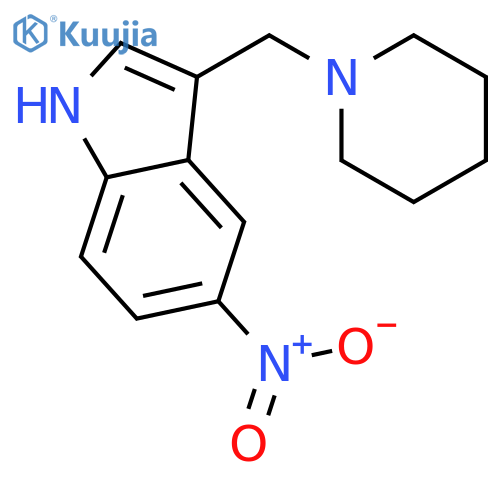

- ほほえんだ: C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 259.13221

- どういたいしつりょう: 259.132077

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.8

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.295

- ふってん: 442.1°C at 760 mmHg

- フラッシュポイント: 221.1°C

- 屈折率: 1.668

- PSA: 62.17

1H-Indole,5-nitro-3-(1-piperidinylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM258737-1g |

5-nitro-3-(piperidin-1-ylmethyl)-1H-indole |

3414-69-5 | 95% | 1g |

$130 | 2023-02-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733791-1g |

5-Nitro-3-(piperidin-1-ylmethyl)-1h-indole |

3414-69-5 | 98% | 1g |

¥1228.00 | 2024-05-18 | |

| Alichem | A129011022-5g |

5-Nitro-3-(1-piperidinylmethyl)-1H-indole |

3414-69-5 | 95% | 5g |

$388.30 | 2023-09-02 | |

| Chemenu | CM258737-5g |

5-nitro-3-(piperidin-1-ylmethyl)-1H-indole |

3414-69-5 | 95% | 5g |

$387 | 2023-02-02 | |

| Chemenu | CM258737-5g |

5-nitro-3-(piperidin-1-ylmethyl)-1H-indole |

3414-69-5 | 95% | 5g |

$396 | 2021-08-18 | |

| Alichem | A129011022-25g |

5-Nitro-3-(1-piperidinylmethyl)-1H-indole |

3414-69-5 | 95% | 25g |

$1079.16 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733791-5g |

5-Nitro-3-(piperidin-1-ylmethyl)-1h-indole |

3414-69-5 | 98% | 5g |

¥3420.00 | 2024-05-18 |

1H-Indole,5-nitro-3-(1-piperidinylmethyl)- 関連文献

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

1H-Indole,5-nitro-3-(1-piperidinylmethyl)-に関する追加情報

1H-Indole,5-nitro-3-(1-piperidinylmethyl)

The compound 1H-Indole,5-nitro-3-(1-piperidinylmethyl), also known by its CAS number 3414-69-5, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines the indole ring system with a nitro group and a piperidinylmethyl substituent. The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a common feature in many bioactive compounds, including alkaloids and pharmaceutical agents. The addition of the nitro group at the 5-position and the piperidinylmethyl group at the 3-position introduces significant functional diversity, making this compound a valuable substrate for further chemical modifications and biological studies.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 1H-Indole,5-nitro-3-(1-piperidinylmethyl) through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of the carbon-nitrogen bonds essential to the piperidinylmethyl group. This method not only enhances the yield but also improves the purity of the final product, making it more suitable for downstream applications in drug discovery and material science.

In terms of biological activity, 1H-Indole,5-nitro-3-(1-piperidinylmethyl) has shown promising results in recent studies. Researchers have demonstrated that this compound exhibits potent anti-inflammatory properties, potentially due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, preliminary data suggest that it may also possess antioxidant activity, which could be attributed to the electron-rich nature of the indole ring system. These findings underscore its potential as a lead compound in the development of novel therapeutic agents targeting inflammatory diseases.

The structural versatility of 1H-Indole,5-nitro-3-(1-piperidinylmethyl) also makes it an attractive candidate for materials science applications. For instance, its ability to form stable coordination complexes with metal ions has been explored in recent studies. These complexes exhibit unique electronic properties, making them promising candidates for use in organic electronics and optoelectronic devices. Furthermore, its nitrogen-rich structure facilitates hydrogen bonding interactions, which can be exploited in designing high-performance polymers and self-healing materials.

From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the molecular structure of 1H-Indole,5-nitro-3-(1-piperidinylmethyl). These techniques provide detailed insights into its molecular conformation and stability under various conditions. For example, ¹H NMR analysis reveals distinct signals corresponding to the protons on the indole ring and the piperidine moiety, while ¹³C NMR spectra offer information about the carbon environment within the molecule.

In conclusion, 1H-Indole,5-nitro-3-(1-piperidinylmethyl) (CAS No: 3414-69-5) is a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical structure enables it to serve as a versatile building block for both pharmaceutical and materials science applications. Ongoing research continues to uncover new aspects of its biological activity and chemical reactivity, positioning it as a key molecule in future scientific advancements.

3414-69-5 (1H-Indole,5-nitro-3-(1-piperidinylmethyl)-) 関連製品

- 6954-87-6(N,N-Dimethyl-1-(6-nitro-1H-indol-3-yl)methanamine)

- 3414-64-0(N,N-Dimethyl-5-nitrotryptamine)

- 1804253-44-8(3-Formyl-5-(3-oxopropyl)mandelic acid)

- 620547-53-7(methyl 2-{(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)

- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)

- 1374969-90-0(6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid)

- 1995632-95-5(6-((2-Morpholinoethyl)amino)pyridazin-3-ol)

- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)

- 1806728-69-7(4-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)

- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)